molecular formula C17H21N5O B12236777 4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine

4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine

Cat. No.: B12236777
M. Wt: 311.4 g/mol
InChI Key: YUDLGUFNINZXFA-UHFFFAOYSA-N
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Description

4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is notable for its potential pharmacological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the octahydrocyclopenta[c]pyrrol moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(aminomethyl)-2-methylpyrimidine
  • 4-Amino-2-hydroxy-5-methylpyrimidine
  • (4-Amino-2-methylpyrimidin-5-yl)methanol

Uniqueness

4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the pyrimidine core with the octahydrocyclopenta[c]pyrrol moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

3a-[(4-methylpyrimidin-2-yl)oxymethyl]-2-pyrimidin-4-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C17H21N5O/c1-13-4-8-19-16(21-13)23-11-17-6-2-3-14(17)9-22(10-17)15-5-7-18-12-20-15/h4-5,7-8,12,14H,2-3,6,9-11H2,1H3

InChI Key

YUDLGUFNINZXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OCC23CCCC2CN(C3)C4=NC=NC=C4

Origin of Product

United States

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